3'-Trifluoromethyl-2,2-dimethylvaleranilide

Description

Historical Context and Discovery

3'-Trifluoromethyl-2,2-dimethylvaleranilide (CAS 2300-87-0) emerged as a subject of interest in the late 20th century, coinciding with advancements in fluoroorganic chemistry. The compound’s synthesis aligns with broader efforts to incorporate trifluoromethyl (-CF₃) groups into aromatic systems, a strategy driven by the unique electronic and steric properties of fluorine atoms. Early methodologies for trifluoromethylation, such as the McLoughlin-Thrower reaction (1968), laid the groundwork for later innovations in introducing -CF₃ groups into complex molecules. While the exact date of its first synthesis remains undocumented in public literature, its structural features suggest it was developed as part of systematic studies on valeranilide derivatives modified with electron-withdrawing groups. The compound’s design likely aimed to exploit the metabolic stability imparted by the trifluoromethyl group, a hallmark of fluorinated pharmaceuticals and agrochemicals.

Significance in Fluorinated Organic Chemistry

The trifluoromethyl group is pivotal in modulating molecular reactivity, lipophilicity, and bioavailability. In this compound, the -CF₃ group at the meta position of the aniline ring enhances electrophilic aromatic substitution resistance while improving thermal stability. The dimethylvaleranilide backbone contributes to conformational rigidity, making the compound a valuable scaffold for studying steric effects in nucleophilic acyl substitution reactions.

| Molecular Properties | Value |

|---|---|

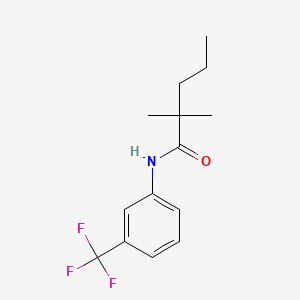

| Molecular Formula | C₁₄H₁₈F₃NO |

| Molecular Weight | 273.2940 g/mol |

| IUPAC Name | 2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

| Key Functional Groups | Trifluoromethyl, Amide, Branched Alkyl |

The compound’s stability under acidic and oxidative conditions, attributed to the strong C-F bond (∼116 kcal/mol), positions it as a model substrate for investigating fluorinated amide reactivity. Its structural motifs are frequently compared to bioactive molecules, such as neonicotinoid insecticides, which rely on trifluoromethyl groups for target specificity.

Position in Contemporary Chemical Research

Recent studies highlight this compound as a intermediate in synthesizing fluorinated heterocycles. For example, its amide group participates in cyclization reactions to form quinazolinones, a class of compounds with demonstrated antimicrobial activity. Contemporary protocols also utilize it in palladium-catalyzed cross-coupling reactions, where the -CF₃ group acts as a directing meta-substituent, enhancing regioselectivity.

In materials science, the compound’s hydrophobic properties have been exploited to modify polymer surfaces, reducing water absorption in fluorinated polyamides. Additionally, its electronic profile makes it a candidate for organic semiconductor research, particularly in non-fullerene acceptors for photovoltaic cells.

Overview of Academic Research Applications

- Pharmaceutical Intermediates : The compound serves as a precursor to trifluoromethylated β-lactams and cephalosporin analogs, which exhibit enhanced resistance to enzymatic degradation compared to non-fluorinated counterparts.

- Agrochemical Development : Researchers have derivatized its aniline moiety to create novel herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.

- Catalysis Studies : The steric bulk of the dimethylvaleranilide group is used to probe substrate selectivity in asymmetric hydrogenation reactions, particularly with chiral ruthenium catalysts.

- Spectroscopic Probes : Its distinct ¹⁹F NMR chemical shift (−63 ppm in CDCl₃) enables real-time monitoring of reaction kinetics in fluorinated systems.

Properties

IUPAC Name |

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGSGKPJMMYYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177556 | |

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2300-87-0 | |

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Trifluoromethyl-2,2-dimethylvaleranilide typically involves the reaction of 3’-trifluoromethylbenzoyl chloride with 2,2-dimethylvaleric acid in the presence of a suitable base, such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to scale up the synthesis process efficiently .

Chemical Reactions Analysis

3’-Trifluoromethyl-2,2-dimethylvaleranilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity and metabolic stability .

Biology

- Enzyme Interaction Studies : The unique structure of 3'-trifluoromethyl-2,2-dimethylvaleranilide makes it valuable for studying enzyme interactions and metabolic pathways. Its binding affinity to specific enzymes can provide insights into biochemical processes .

Medicine

- Therapeutic Potential : Ongoing research investigates the compound's potential as a therapeutic agent. Preliminary studies indicate that it may inhibit cancer cell proliferation and selectively inhibit enzymes involved in metabolic disorders .

Industry

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals where its unique properties can enhance product performance. This includes applications in materials science and chemical manufacturing .

Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. In vitro assays demonstrated significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanism of action appears to involve modulation of specific molecular targets linked to cell proliferation pathways .

Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes associated with metabolic disorders. Findings showed that it selectively inhibited these enzymes, leading to alterations in metabolic pathways that could be beneficial for managing conditions such as diabetes or obesity .

Mechanism of Action

The mechanism of action of 3’-Trifluoromethyl-2,2-dimethylvaleranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The trifluoromethyl group is a common feature in several compounds, but its position and accompanying functional groups dictate properties and applications:

Key Observations :

- Trifluoromethyl Positioning : The target compound’s trifluoromethyl group is attached to a valeranilide backbone, unlike 2-(Trifluoromethyl)benzamide, where it is on a benzamide ring. This difference likely influences solubility and reactivity .

Biological Activity

3'-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C₁₄H₁₈F₃NO and a molecular weight of 273.2940 g/mol . This compound is gaining attention in scientific research due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in pharmacology and agrochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly increases the compound's binding affinity to these targets, leading to modulation of their activity. This modulation can influence various biochemical pathways, which is crucial for therapeutic applications.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications, particularly in the treatment of diseases where precise modulation of molecular targets is necessary. The compound's unique structure allows it to act as a valuable tool in studying enzyme interactions and metabolic pathways.

Case Studies

- Anticancer Activity : A study explored the efficacy of this compound in inhibiting cancer cell proliferation. In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in metabolic disorders. The findings indicated that this compound selectively inhibited these enzymes, leading to altered metabolic pathways that could be beneficial in managing certain diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-3’-(trifluoromethyl)pentanoanilide | Similar trifluoromethyl group | Potentially lower enzyme inhibition |

| Trifluoromethylbenzoyl derivatives | Shared trifluoromethyl group | Varied activity based on substituents |

This table highlights how structural similarities can lead to differences in biological activity and therapeutic potential.

The synthesis of this compound typically involves the reaction of 3’-trifluoromethylbenzoyl chloride with 2,2-dimethylvaleric acid , using a base such as triethylamine. This method allows for the efficient production of the compound while maintaining its chemical integrity for biological studies.

Chemical Reactions

The compound undergoes various chemical reactions that can enhance its utility in research:

- Oxidation : Can produce carboxylic acids or other oxidized derivatives.

- Reduction : Can yield amine or alcohol derivatives.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

These reactions are essential for modifying the compound for specific applications in drug development and agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3'-Trifluoromethyl-2,2-dimethylvaleranilide, and how do reaction conditions influence yield?

- The synthesis of trifluoromethyl-substituted anilides typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, analogs like 4'-Chloro-2,2-dimethylvaleranilide (Monalide) are synthesized via condensation of substituted anilines with acid chlorides under reflux in aprotic solvents (e.g., dichloromethane) . For trifluoromethyl groups, pre-functionalized building blocks like 3-(trifluoromethyl)phenethylamine (CAS 52516-30-0) may serve as intermediates, requiring careful control of stoichiometry and temperature to avoid side reactions . Optimization studies suggest yields improve with slow addition of reagents and inert atmospheres (argon/nitrogen).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/19F NMR : The trifluoromethyl group produces distinct split signals in 19F NMR (δ -60 to -70 ppm), while 1H NMR reveals methyl and dimethyl groups (δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+) and fragmentation patterns. For example, analogs like Trifluoromethyl-2 benzamide standard (CAS 360-64-5) show characteristic cleavage at the amide bond .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is used for purity assessment, with C18 columns and acetonitrile/water gradients (70:30 to 95:5) .

Advanced Research Questions

Q. How does the trifluoromethyl group impact the compound’s electronic properties and reactivity in cross-coupling reactions?

- The strong electron-withdrawing nature of the -CF3 group polarizes the aromatic ring, enhancing electrophilic substitution at meta/para positions. Density functional theory (DFT) calculations on similar compounds (e.g., 3-(Trifluoromethyl)phenethylamine) show reduced electron density at the aromatic carbon adjacent to -CF3, favoring Suzuki-Miyaura couplings with electron-rich boronic acids . Experimental studies on trifluoromethylpyridones indicate that steric hindrance from dimethyl groups may necessitate bulky ligands (e.g., XPhos) for efficient catalysis .

Q. What strategies mitigate contradictions in biological activity data caused by metabolic instability?

- Metabolite Identification : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS. For instance, trifluoromethyl groups in 2-(Trifluoromethyl)phenol (CAS 444-30-4) resist oxidative degradation but may undergo glucuronidation .

- Stabilization Approaches : Co-administration with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) or structural modifications (e.g., replacing labile methyl groups with cyclopropyl moieties) can enhance half-life .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., DDR kinase, as seen in 3-(trifluoromethyl)benzaldehyde derivatives) . Key parameters include Gibbs free energy (ΔG) and hydrogen-bonding patterns.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for -CF3) with inhibitory activity. For example, trifluoromethoxy analogs in triarylmethanes show improved hydrophobicity (logP ~3.5) and membrane permeability .

Methodological Notes

- Contradiction Resolution : When conflicting bioactivity data arise, validate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization) and ensure batch-to-batch consistency via NMR .

- Fluorine-Specific Protocols : For 19F NMR, use external standards (e.g., CFCl3) and account for solvent effects (e.g., DMSO-d6 shifts signals upfield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.